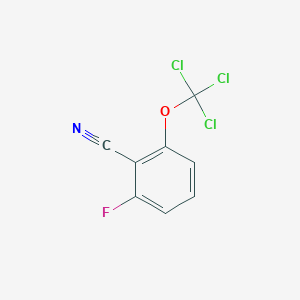

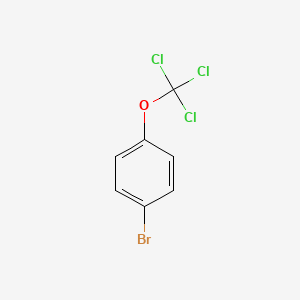

![molecular formula C14H18N2O2 B1402230 5-(Cbz-amino)-2-azaspiro[3.3]heptane CAS No. 1352546-84-9](/img/structure/B1402230.png)

5-(Cbz-amino)-2-azaspiro[3.3]heptane

Vue d'ensemble

Description

5-(Cbz-amino)-2-azaspiro[3.3]heptane, also known as CBZ-ASP, is an important synthetic molecule with a wide range of applications in scientific research. It is a cyclic compound containing a spiro ring and an amino group, and it is used as a starting material for the synthesis of a variety of compounds. CBZ-ASP is a versatile compound that has been used in the synthesis of drugs, peptides, and other compounds. It has also been used in the study of biochemical and physiological processes, and as a tool to investigate the mechanism of action of drugs and other compounds.

Applications De Recherche Scientifique

Medicinal Chemistry: Bioisostere for Benzene

5-(Cbz-amino)-2-azaspiro[3.3]heptane: has been identified as a non-collinear bioisostere for benzene rings in drugs . This unique structure can mimic mono-, meta-, and para-substituted phenyl rings, offering a new avenue for the development of patent-free analogs with potentially high biological activity.

Drug Design: Saturated Benzene Analog

In drug design, the spiro[3.3]heptane core is used to replace the benzene ring, creating saturated analogs of existing drugs . This has been applied to anticancer drugs like sonidegib and vorinostat, as well as the anesthetic benzocaine, demonstrating the versatility of this compound in generating new therapeutic agents .

Organic Synthesis: Building Block

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures . Its unique three-dimensional shape and reactivity profile enable the synthesis of novel organic compounds with potential applications in various fields of chemistry.

Pharmacological Research: Activity Modulation

In pharmacological research, the incorporation of 5-(Cbz-amino)-2-azaspiro[3.3]heptane into drug molecules can modulate their activity . By altering the spatial arrangement of atoms, researchers can investigate the impact on the interaction between the drug and its biological target.

Chemical Properties Study: Physicochemical Analysis

The study of its chemical properties, such as solubility, stability, and reactivity, provides insights into its potential applications in chemical synthesis and drug formulation . Understanding these properties is crucial for optimizing the compound’s use in various scientific applications.

Bioisostere Applications: Drug Developability

As a bioisostere, 5-(Cbz-amino)-2-azaspiro[3.3]heptane can address issues related to drug developability . It can influence potency, selectivity, and pharmacokinetic properties, thereby improving the overall profile of drug candidates.

Mécanisme D'action

Target of Action

The primary target of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs, including the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and receptors, suggesting that the spiro[3.3]heptane core could potentially interact with a wide range of targets.

Mode of Action

The exact mode of action of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core is known to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This suggests that the compound might interact with its targets in a similar manner to these phenyl ring-containing drugs.

Biochemical Pathways

The specific biochemical pathways affected by 5-(Cbz-amino)-2-azaspiro[3Given that the spiro[33]heptane core has been incorporated into various drugs, it’s plausible that this compound could affect a variety of biochemical pathways depending on its specific target .

Result of Action

The molecular and cellular effects of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core has been shown to retain the bioactivity of the drugs it’s incorporated into . This suggests that 5-(Cbz-amino)-2-azaspiro[3.3]heptane could potentially have similar effects, depending on its specific target.

Propriétés

IUPAC Name |

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMZHHMKRRHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

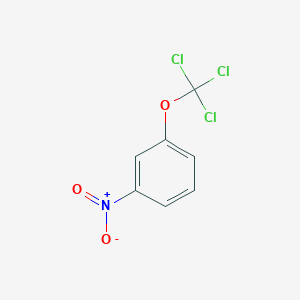

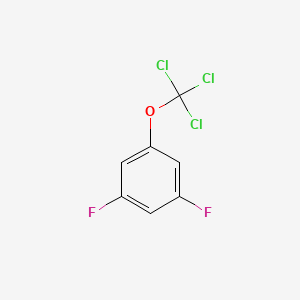

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)

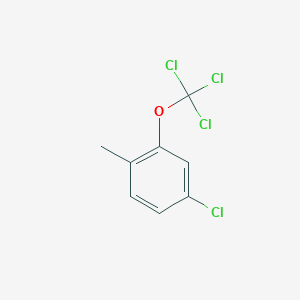

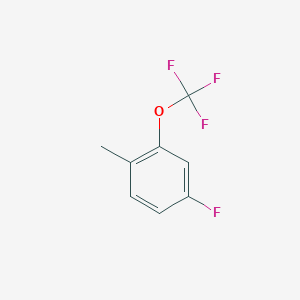

![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

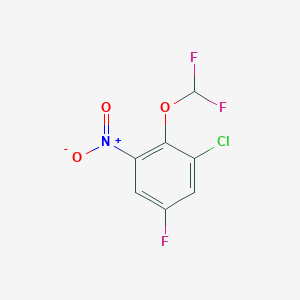

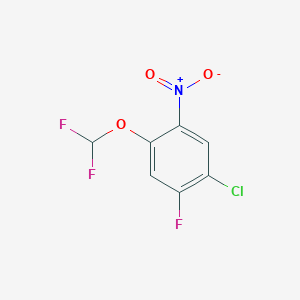

![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)